1-({4'-chloro-[1,1'-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound featuring a biphenyl structure with a chloro substituent, a sulfonyl group, and a pyrrolidine ring attached to a carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 4-chlorobromobenzene and phenylboronic acid using a palladium catalyst.
Sulfonylation: The biphenyl compound is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.
Pyrrolidine Ring Introduction: The sulfonylated biphenyl is reacted with pyrrolidine in the presence of a base such as triethylamine to form the pyrrolidine ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the coupling and sulfonylation steps, and high-pressure reactors for the carboxylation step.
Chemical Reactions Analysis
Types of Reactions
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The chloro group on the biphenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-({4’-Chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, inhibiting or modifying their activity. The sulfonyl group can form strong interactions with amino acid residues, while the biphenyl structure can provide hydrophobic interactions.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
1-({4’-Bromo-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a bromo substituent instead of chloro.
1-({4’-Methyl-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid: Similar structure with a methyl group instead of chloro.
1-({4’-Nitro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid: Similar structure with a nitro group instead of chloro.
Uniqueness
The presence of the chloro group in 1-({4’-chloro-[1,1’-biphenyl]-4-yl}sulfonyl)pyrrolidine-2-carboxylic acid provides unique reactivity compared to its analogs. The chloro group is a good leaving group, making the compound more reactive in substitution reactions. Additionally, the electronic effects of the chloro group can influence the compound’s reactivity and interactions in biological systems.
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)24(22,23)19-11-1-2-16(19)17(20)21/h3-10,16H,1-2,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIAMBBXQRCGVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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